Comprehensive Technical Guide: Bis(2-chloro-4-nitrophenyl) ether (CAS 13867-27-1)
Comprehensive Technical Guide: Bis(2-chloro-4-nitrophenyl) ether (CAS 13867-27-1)
Executive Summary
Bis(2-chloro-4-nitrophenyl) ether (CAS 13867-27-1), systematically named 2-chloro-1-(2-chloro-4-nitrophenoxy)-4-nitrobenzene, is a highly specialized halogenated nitroaromatic compound belonging to the diaryl ether class [1]. Characterized by its dual nitro and chloro substituents, this molecule serves as a critical, electron-deficient building block in advanced chemical synthesis. This whitepaper provides an in-depth analysis of its physicochemical properties, details a field-proven Nucleophilic Aromatic Substitution (SNAr) synthesis protocol, and explores its downstream applications in agrochemicals, pharmaceuticals, and high-performance polymers.
Chemical Identity & Structural Significance
The structural core of bis(2-chloro-4-nitrophenyl) ether features an oxygen bridge linking two highly functionalized phenyl rings. The strategic placement of the substituents dictates the molecule's reactivity:
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Ether Linkage: Provides conformational flexibility and thermal stability, essential for downstream polymer applications.
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Para-Nitro Groups: Act as powerful electron-withdrawing groups (EWGs). They significantly deplete the electron density of the aromatic rings, making the molecule highly susceptible to nucleophilic attacks and serving as prime targets for catalytic reduction to diamines.
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Ortho-Chloro Groups: Induce steric hindrance and further electron withdrawal via inductive effects, fine-tuning the molecule's physicochemical profile for specific biological targeting (e.g., in agrochemical pharmacophores) [1].
Quantitative Physicochemical Data
To facilitate process engineering and analytical verification, the core properties of bis(2-chloro-4-nitrophenyl) ether are summarized below [2]:
| Property | Value / Description |
| Product Name | 2-Chloro-1-(2-chloro-4-nitrophenoxy)-4-nitrobenzene |
| CAS Number | 13867-27-1 |
| Molecular Formula | C12H6Cl2N2O5 |
| Molecular Weight | 329.10 g/mol |
| Chemical Class | Halogenated nitroaromatic diaryl ether |
| Appearance | Crystalline solid |
| Solubility | Soluble in polar aprotic solvents (DMF, DMSO, NMP); Insoluble in water |
| Storage Conditions | Tightly closed container, protected from light, 15-25°C [2] |
Synthesis Methodology: SNAr Workflow
While diaryl ethers are traditionally synthesized via copper-catalyzed Ullmann coupling, the highly activated nature of the precursors for CAS 13867-27-1 allows for a highly efficient, catalyst-free Nucleophilic Aromatic Substitution (SNAr) .
Mechanistic Causality & Experimental Design
The synthesis relies on the reaction between 2-chloro-4-nitrophenol (the nucleophile) and 1,2-dichloro-4-nitrobenzene (the electrophile).
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Stoichiometric Strategy: We deliberately utilize a slight excess of the phenol (1.05 eq). Why? Unreacted 1,2-dichloro-4-nitrobenzene is highly hydrophobic and will co-precipitate with the product during aqueous workup. Conversely, excess phenol can be easily purged by maintaining a slightly alkaline pH during the quench, converting it into a water-soluble sodium phenoxide salt while the neutral diaryl ether product precipitates in high purity.
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Solvent & Base Selection: Potassium carbonate (K2CO3) in Dimethylformamide (DMF) is the optimal system. The moderate basicity of K2CO3 safely deprotonates the highly acidic phenol (pKa ~5.5-6.5 due to the NO2 and Cl groups) without triggering competitive hydrolysis of the aryl chloride. DMF solvates the potassium cation, leaving a "naked," highly reactive phenoxide anion.
Step-by-Step Protocol
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Phenoxide Formation (Self-Validating Step):
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Charge a dry, nitrogen-flushed reactor with 2-chloro-4-nitrophenol (1.05 eq) and anhydrous K2CO3 (1.5 eq) in anhydrous DMF (10 volumes).
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Stir at 60°C for 30 minutes. Validation: The solution will transition to a deep red/orange color, providing immediate visual confirmation of phenoxide anion generation.
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Electrophile Addition:
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Add 1,2-dichloro-4-nitrobenzene (1.00 eq) portion-wise to maintain thermal control.
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Note: The nucleophilic attack occurs exclusively at the C1 position of the electrophile, as the chloride at this position is strictly para to the strongly activating nitro group, lowering the activation energy for the Meisenheimer complex.
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SNAr Coupling:
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Elevate the reactor temperature to 110–120°C. Maintain vigorous stirring for 4–6 hours. Monitor the reaction progression via HPLC or TLC (Hexane:EtOAc 3:1) until the electrophile is completely consumed.
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Quenching and Precipitation:
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Cool the mixture to 25°C. Slowly pour the reaction mass into 30 volumes of vigorously stirred, crushed ice-water containing 1% NaOH.
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The alkaline environment ensures any residual 2-chloro-4-nitrophenol remains dissolved in the aqueous phase, while the highly hydrophobic bis(2-chloro-4-nitrophenyl) ether precipitates as a crude solid.
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Isolation and Purification:
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Filter the precipitate under vacuum. Wash the filter cake extensively with deionized water to remove residual DMF and inorganic salts.
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Recrystallize from glacial acetic acid or ethanol to yield the pure product (>99% by HPLC).
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SNAr Synthesis Workflow for Bis(2-chloro-4-nitrophenyl) ether
Industrial and Research Applications
Agrochemical Intermediates (Diphenyl Ether Herbicides)
Bis(2-chloro-4-nitrophenyl) ether is a foundational precursor in the synthesis of advanced diphenyl ether herbicides [1]. These herbicides function primarily as Protoporphyrinogen oxidase (Protox) inhibitors [3]. By inhibiting Protox, the normal synthesis of chlorophyll is halted, leading to a lethal accumulation of phototoxic intermediates in the plant cells. Upon exposure to sunlight, these intermediates generate reactive oxygen species (ROS) that cause rapid lipid peroxidation and membrane destruction, resulting in rapid necrosis of broadleaf weeds [3].
High-Performance Polymer Chemistry
In materials science, the dual nitro groups of CAS 13867-27-1 are catalytically hydrogenated (typically using Pd/C or Raney Nickel under H2 pressure) to yield bis(4-amino-2-chlorophenyl) ether . This resulting diamine is a highly sought-after monomer for the synthesis of specialized polyimides and polyamides [1]. The incorporation of the ether linkage provides polymer chain flexibility (improving processability), while the bulky ortho-chloro groups restrict chain rotation, thereby increasing the glass transition temperature ( Tg ) and enhancing the flame retardancy and dielectric properties of the final polymer matrix.
Pharmaceutical and Dye Manufacturing
The diaryl ether motif is a privileged scaffold in medicinal chemistry, frequently utilized to mimic the spatial arrangement of endogenous ligands (e.g., thyroid hormones). Furthermore, the nitro-aromatic core allows it to serve as an intermediate in the production of specialized azo dyes and organic pigments, where the electron-withdrawing groups shift the absorption spectra to yield deep, vibrant color profiles [1].
References
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ChemicalCell . 2-Chloro-1-(2-Chloro-4-Nitro-Phenoxy)-4-Nitro-Benzene CAS NO 13867-27-1 Applications. Retrieved from[Link]
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ChemicalCell . 2-Chloro-1-(2-Chloro-4-Nitro-Phenoxy)-4-Nitro-Benzene Properties and Storage. Retrieved from[Link]
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ChemicalCell . Weed Control Agents Supplier | Agricultural Herbicide Products. Retrieved from [Link]


